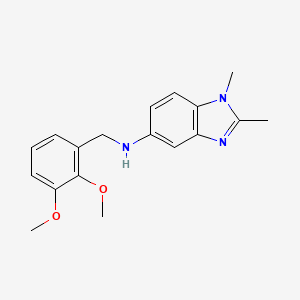
2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as SCH 58261 and is a selective adenosine A2A receptor antagonist.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol involves its selective antagonism of adenosine A2A receptors. This leads to increased dopamine release in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of microglial activation, the reduction of oxidative stress, and the promotion of neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol in lab experiments is its selective antagonism of adenosine A2A receptors, which allows for more precise targeting of specific pathways. However, one limitation is that it may not be effective in all cases and may have limited efficacy in certain disease models.
Orientations Futures
There are several future directions for research on 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol, including:
1. Further investigation of its potential therapeutic applications in other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis.
2. Development of more potent and selective adenosine A2A receptor antagonists for improved therapeutic efficacy.
3. Investigation of the long-term effects of this compound on neurodegenerative disease progression.
4. Exploration of its potential applications in other areas of medicine, such as cancer treatment and cardiovascular disease.
In conclusion, this compound is a promising compound that has shown potential in the treatment of various neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol involves several steps, including the condensation of 2-aminobenzimidazole with 1-naphthylacetic acid, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(1-methyl-1H-benzimidazol-2-yl)-1-(1-naphthyl)ethanol has been used extensively in scientific research for its potential applications in the treatment of various diseases. It has been shown to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-1-naphthalen-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-22-18-12-5-4-11-17(18)21-20(22)13-19(23)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,19,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAXVJYWDVXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)


![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5323419.png)

![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![3-chloro-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}thiophene-2-carboxamide](/img/structure/B5323434.png)
![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5323439.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323446.png)
![1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)

![(3R*,3aR*,7aR*)-1-(isoxazol-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323466.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5323489.png)